molecular formula C25H24N2O3S B4842167 3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B4842167
M. Wt: 432.5 g/mol
InChI Key: KXGWPJNIMAIXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with diethoxy groups and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 4-aminobenzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of Diethoxy Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety or the benzamide core using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzamides or benzothiazoles.

Scientific Research Applications

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as a precursor in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 3,4-dihydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 3,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Uniqueness

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the presence of diethoxy groups which can influence its solubility, reactivity, and biological activity. The combination of the benzothiazole moiety with the benzamide core also provides a unique scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-4-29-21-13-9-18(15-22(21)30-5-2)24(28)26-19-10-7-17(8-11-19)25-27-20-12-6-16(3)14-23(20)31-25/h6-15H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWPJNIMAIXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 6
3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.